molecular formula C9H14N2O3 B12712263 Pyridostigmine hydroxide CAS No. 587-32-6

Pyridostigmine hydroxide

Cat. No.: B12712263
CAS No.: 587-32-6
M. Wt: 198.22 g/mol
InChI Key: LKJHEQIBIRXSNH-UHFFFAOYSA-M
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Description

Pyridostigmine hydroxide (CAS 587-32-6) is a quaternary ammonium carbamate and a reversible inhibitor of acetylcholinesterase. Its primary research value lies in its mechanism of action: by binding to and inhibiting the acetylcholinesterase enzyme, it slows the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. This action increases the concentration and duration of action of acetylcholine at neuromuscular junctions and autonomic ganglia, thereby enhancing cholinergic transmission . This mechanism is fundamental to its investigation in models of myasthenia gravis, where it improves neuromuscular transmission and muscle strength by compensating for the reduced density of acetylcholine receptors . Furthermore, its role in enhancing ganglionic neurotransmission within the sympathetic baroreflex pathway makes it a compound of interest for studying neurogenic orthostatic hypotension, as its effects are more pronounced during postural changes without significantly altering supine hemodynamics . Its quaternary ammonium structure limits its penetration of the blood-brain barrier, confining its pharmacological effects to the peripheral nervous system . Researchers also explore its potential as a prophylactic agent against organophosphorus nerve agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

587-32-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydroxide

InChI

InChI=1S/C9H13N2O2.H2O/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H2/q+1;/p-1

InChI Key

LKJHEQIBIRXSNH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[OH-]

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions Involving Pyridostigmine Hydroxide

This compound functions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetate. This inhibition occurs through the formation of a carbamylated enzyme complex, which temporarily prevents acetylcholine breakdown, thereby increasing its levels at synaptic clefts .

Reaction Mechanism:

  • Acetylcholinesterase Inhibition : this compound binds to acetylcholinesterase, forming a carbamylated complex.

  • Effect on Acetylcholine Levels : The inhibition of acetylcholinesterase leads to increased acetylcholine levels, enhancing neuromuscular transmission.

Metabolism and Degradation

Pyridostigmine is metabolized primarily by hydrolysis in the blood and liver. The main metabolite is 3-hydroxy-N-methyl-pyridinium (HNM), which can undergo further glucuronidation. Other metabolites include various glucuronidated, demethylated, and oxidized compounds .

Metabolism Pathway:

MetaboliteDescription
HNMPrimary metabolite formed through hydrolysis.
GlucuronidesHNM can be glucuronidated in the liver.
Demethylated CompoundsFurther metabolic products.
Oxidized CompoundsInclude quinone derivatives.

Stability and Degradation Products

Pyridostigmine bromide, the salt form of this compound, is stable in acidic media but unstable in alkaline conditions. Degradation products include 3-hydroxy-1-methylpyridinium and 3,4-dioxo-3,4-dihydropyridin-1-ium .

Stability Conditions:

  • Acidic Conditions : Stable at pH 1.0.

  • Alkaline Conditions : Unstable at pH > 8.5.

Degradation Products:

ProductConditions
3-Hydroxy-1-methylpyridiniumAlkaline hydrolysis.
3,4-Dioxo-3,4-dihydropyridin-1-iumOxidative degradation.

Analytical Techniques for Pyridostigmine

High-performance liquid chromatography (HPLC) is commonly used for analyzing pyridostigmine bromide and its metabolites. The method involves using acetonitrile and acetate buffer to separate and quantify pyridostigmine and its degradation products .

HPLC Conditions:

  • Mobile Phase : Acetonitrile and 0.01M acetate buffer (5:95 v/v).

  • Flow Rate : 1 ml/min.

  • Temperature : Room temperature.

System Suitability Parameters:

ParameterValue
Resolution (Rs)3.82
Selectivity (α)2.15
Symmetry Factor (T)1.7
Number of Theoretical Plates (N)2685

Scientific Research Applications

Medical Applications

1.1 Treatment of Myasthenia Gravis
Pyridostigmine hydroxide is primarily used for managing myasthenia gravis, an autoimmune disorder characterized by weakness in the skeletal muscles. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine at the neuromuscular junction, enhancing muscle contraction and alleviating symptoms. This application has been well-documented since the 1930s, with pyridostigmine being favored over other acetylcholinesterase inhibitors due to its superior pharmacokinetic profile and reduced side effects .

1.2 Reversal of Neuromuscular Blockade
In clinical settings, pyridostigmine is utilized to reverse the effects of nondepolarizing neuromuscular blocking agents used during surgeries. This application is crucial for ensuring that patients regain muscle function post-anesthesia .

1.3 Management of Congenital Myasthenic Syndromes
Pyridostigmine is also indicated for congenital myasthenic syndromes (CMS), which present similarly to myasthenia gravis but are caused by genetic mutations affecting neuromuscular transmission. The efficacy of pyridostigmine in these cases varies, and genetic testing is often necessary to determine suitability .

1.4 Post-Stroke Dysphagia
Recent studies have explored the effectiveness of pyridostigmine in treating dysphagia (difficulty swallowing) in post-stroke patients. A randomized controlled trial demonstrated significant improvements in swallowing function and esophageal motility among patients treated with pyridostigmine compared to a placebo group .

Military Applications

2.1 Prophylactic Use Against Nerve Agents
this compound gained prominence during the Gulf War as a prophylactic agent against nerve agents, particularly soman. It is administered to military personnel at risk of exposure to enhance the effectiveness of subsequent antidotal treatments such as atropine and pralidoxime . However, it is critical to note that pyridostigmine must not be taken after exposure to nerve agents, as it may exacerbate toxicity .

Table 1: Clinical Studies on this compound

Study FocusPopulationInterventionResults
Myasthenia Gravis TreatmentVarious patientsPyridostigmineImproved muscle strength and function
Post-Stroke Dysphagia40 stroke patientsPyridostigmine vs PlaceboSignificant improvement in swallowing metrics (P < 0.001)
Congenital Myasthenic SyndromesVarious patientsPyridostigmineVariable efficacy; requires genetic testing

Pharmacological Insights

Pyridostigmine acts by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions. Its pharmacokinetics reveal that oral administration results in only 10-20% bioavailability due to significant first-pass metabolism .

Table 2: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability10-20%
Peak Plasma Concentration1-2 hours post-dose
Half-LifeApproximately 3-4 hours

Comparison with Similar Compounds

Pharmacokinetics :

  • Solubility : Highly water-soluble, contributing to rapid absorption but short elimination half-life (1–2 hours) .
  • Bioavailability: Limited (11.5%–18.9%) due to first-pass metabolism .
  • Dosing : Requires frequent administration (3–6 times/day for immediate-release tablets). Sustained-release formulations (e.g., Timespan®) reduce dosing frequency to 1–2 times/day .

Comparison with Similar Compounds

Neostigmine and Physostigmine Derivatives

Pyridostigmine belongs to the carbamate class of AChE inhibitors, alongside neostigmine and physostigmine . Key differences include:

Property Pyridostigmine Neostigmine Physostigmine Derivatives
Log D (Lipophilicity) 0.12 (phenylcarbamate) -0.45 (neostigmine base) 1.05 (phenylcarbamate analogues)
Duration of Action 3–6 hours (immediate) 2–4 hours >8 hours (sustained-release)
Clinical Use Myasthenia gravis, cardiac modulation Postoperative ileus, urinary retention Glaucoma (historical use)

Key Findings :

  • Pyridostigmine’s phenylcarbamate analogues exhibit moderate lipophilicity (Log D = 0.12), balancing solubility and sustained release .
  • Neostigmine’s shorter duration necessitates more frequent dosing, limiting its utility in chronic conditions .

Oximes (Pralidoxime, Obidoxime, K-Series)

Oximes are reactivators of AChE inhibited by organophosphates. Pyridostigmine is compared below as a prophylactic agent:

Compound Relative Risk (RR) of Mortality* (Azinphos-Methyl Poisoning) Mechanism
Pyridostigmine 0.52 Competitive AChE inhibition
Pralidoxime 0.37 AChE reactivation
Obidoxime 0.21 Dual reactivation and prophylaxis
K-48 0.20 Enhanced reactivation efficacy

Key Findings :

  • Pyridostigmine is less effective than oximes (e.g., obidoxime RR = 0.21) in reducing mortality from organophosphate poisoning, likely due to its reversible vs. reactivating mechanism .

Droxidopa (Neurogenic Orthostatic Hypotension)

In multiple system atrophy (MSA), droxidopa (a norepinephrine precursor) and pyridostigmine are used for neurogenic orthostatic hypotension (nOH):

Parameter Pyridostigmine Droxidopa
Efficacy Moderate High
Side Effects Diarrhea, abdominal cramps Supine hypertension
Unique Benefit No supine hypertension Rapid symptom relief

Key Findings :

  • Droxidopa has stronger efficacy evidence, but pyridostigmine is preferred in patients at risk of supine hypertension .

New Reversible AChE Inhibitors

Recent studies compared pyridostigmine with novel AChE inhibitors (e.g., K-27, K-53) for soman poisoning prophylaxis:

Compound Protection Against Soman Mechanism
Pyridostigmine Ineffective Peripheral AChE inhibition
K-53 No significant improvement Central/peripheral action

Key Findings :

  • Neither pyridostigmine nor newer inhibitors significantly protect against soman, highlighting limitations in chemical warfare prophylaxis .

Data Tables

Table 1: Pharmacokinetic and Physicochemical Comparison

Compound Log D Half-Life (h) Bioavailability
Pyridostigmine 0.12 1–2 11.5–18.9%
Neostigmine -0.45 2–4 1–2%
Physostigmine analogue 1.05 >8 N/A

Table 2: Efficacy in Specific Conditions

Condition Pyridostigmine Efficacy Comparator Efficacy
Organophosphate poisoning (RR) 0.52 Obidoxime: 0.21
nOH (MSA) Moderate Droxidopa: High

Q & A

Q. What experimental designs are optimal for assessing pyridostigmine’s impact on cognitive performance in preclinical studies?

A double-blind, placebo-controlled crossover design with counterbalanced treatments is recommended to minimize bias and order effects. For example, studies evaluating pyridostigmine as a pretreatment for nerve agent exposure used counterbalanced factors (e.g., protective gear vs. no gear) and measured complex performance metrics to confirm no adverse cognitive effects . Inclusion of placebo controls and standardized neurobehavioral assessments (e.g., reaction time, memory tasks) ensures methodological rigor.

Q. How can researchers address conflicting data on pyridostigmine’s blood-brain barrier (BBB) penetration under stress conditions?

Methodological discrepancies arise from species-specific differences and stress models. For instance, guinea pigs exposed to elevated temperatures showed no pyridostigmine CNS penetration via radiolabeled tracking , whereas rodent studies suggested indirect central effects via peripheral pathways . To resolve contradictions, researchers should:

  • Use direct measurement techniques (e.g., CSF sampling, PET imaging) in humanized models.
  • Standardize stress conditions (e.g., thermal, physiological) across studies.
  • Compare results across species with varying butyrylcholinesterase activity .

Q. What dosing protocols are validated for pyridostigmine’s prophylactic use against organophosphate poisoning?

Animal studies indicate a dose-dependent protective effect. For example, 0.15 mg/kg pyridostigmine administered 30 minutes before organophosphate exposure improved survival rates (79% vs. 46% with atropine alone) . However, efficacy diminishes if administered >24 hours pre-exposure . Researchers should:

  • Optimize timing relative to toxin exposure.
  • Combine with post-exposure antidotes (e.g., atropine, 2-PAM) .
  • Validate protocols in models replicating human cholinesterase variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in pyridostigmine’s immunomodulatory effects across inflammatory models?

Pyridostigmine’s role in cytokine modulation (e.g., reducing IL-6 in COVID-19 ) conflicts with limited evidence in sepsis models. Advanced approaches include:

  • Mechanistic studies : Compare cholinergic anti-inflammatory pathways (e.g., vagus nerve stimulation) across diseases.
  • Dose-response analysis : Test low vs. high doses in controlled immune cell assays.
  • Multi-omics profiling : Link acetylcholinesterase inhibition to transcriptomic changes in macrophages .

Q. What statistical strategies improve power in rare disease trials evaluating pyridostigmine (e.g., SMA)?

Crossover designs reduce inter-subject variability by using participants as their own controls. For SMA trials, a double-blind, placebo-controlled crossover trial with pyridostigmine (60 mg) minimized carry-over effects due to its short half-life (~4 hours) . Key strategies:

  • Propensity score matching : Adjust for confounders (e.g., disease severity).
  • Bayesian adaptive designs : Prioritize efficacy endpoints (e.g., muscle strength) with smaller cohorts.
  • Longitudinal mixed models : Account for intra-patient variability .

Q. How should researchers interpret historical data gaps in pyridostigmine’s association with Gulf War Syndrome?

Retrospective analyses are limited by missing pre-exposure biomarkers and uncontrolled confounders (e.g., pesticide co-exposure) . Advanced methodologies:

  • Mendelian randomization : Test genetic susceptibility (e.g., butyrylcholinesterase mutations) .
  • Biobank integration : Cross-reference military health records with longitudinal symptom data.
  • Preclinical stress models : Replicate deployment conditions (e.g., heat, physical fatigue) in transgenic rodents .

Methodological Challenges and Solutions

Q. How to optimize pyridostigmine-glycopyrrolate combinations while minimizing urinary catheter-related bladder discomfort (CRBD)?

A propensity score-matched study found no significant CRBD difference between pyridostigmine and sugammadex, but glycopyrrolate co-administration may confound results . Recommendations:

  • Stratified randomization : Separate cohorts by premedication use.
  • PCA-adjusted analysis : Control for NSAID/opioid co-administration .
  • Bladder function monitoring : Use urodynamic metrics (e.g., detrusor pressure) as secondary endpoints.

Q. What predictive modeling approaches quantify pyridostigmine’s net benefit in myasthenia gravis (MG)?

A nomogram incorporating thymectomy status, anti-AChR titers, and pyridostigmine dose predicted minimal symptom expression in MG patients (AUC = 0.82) . Key steps:

  • LASSO regression : Identify predictors of treatment discontinuation (e.g., side effects).
  • SHAP values : Interpret variable contributions in machine learning models.
  • Dynamic dosing algorithms : Adjust for inter-patient pharmacokinetic variability .

Data Contradictions and Resolution

Q. Why do studies on pyridostigmine’s CNS effects yield conflicting results?

Discrepancies stem from model specificity (e.g., Wistar-Kyoto vs. Sprague-Dawley rats ) and measurement techniques. For example, radiolabeled tracking showed no BBB penetration in guinea pigs , while electrophysiology suggested indirect central modulation . Resolution requires:

  • Human biomarker studies : Measure CSF pyridostigmine levels under stress.
  • Functional MRI : Assess CNS activation patterns during treatment.

Q. How do researchers address ethical constraints in human trials for nerve agent pretreatments?

Historical reliance on animal data (e.g., FDA approval without human trials ) highlights the need for:

  • Surrogate endpoints : Use erythrocyte cholinesterase inhibition as a biomarker .
  • Post-marketing surveillance : Leverage military health databases for adverse event tracking .
  • In silico modeling : Simulate human responses using physiologically based pharmacokinetic (PBPK) models .

Tables for Key Findings

Table 1. Pyridostigmine Dose-Response in Organophosphate Prophylaxis (Rodent Model)

Dose (mg/kg)Timing Relative to ExposureSurvival Rate (%)
0.1530 minutes pre-exposure79
0.1524 hours pre-exposure46
PlaceboN/A46

Table 2. Statistical Power in Rare Disease Trials

DesignCohort SizePrimary EndpointStatistical Method
Crossover20–30Muscle strengthMixed-effects model
Propensity-matched50–100Symptom severityCox regression
Bayesian adaptive10–15Time to exacerbationPosterior probability

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